4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methoxymethyl hydrazine with a suitable carboxylic acid derivative can yield the oxadiazole ring, which can then be further reacted with piperidine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form different functional groups.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxyacetic acids: These compounds also contain an oxadiazole ring and have been studied for their potential as PPAR agonists.
Isoxazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Uniqueness
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination can result in enhanced stability, specificity, and activity compared to other similar compounds.
Properties
IUPAC Name |
2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGSSNHZSJMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718890 |
Source
|
Record name | 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211528-77-6 |
Source
|
Record name | 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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